(2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride
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Overview
Description
2-(imidazol-1-yl)ethylamine dihydrochloride is a chemical compound that features an imidazole ring, a common heterocyclic structure in organic chemistry. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(imidazol-1-yl)ethylamine dihydrochloride typically involves the reaction of imidazole with ethylene diamine followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. The final product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(imidazol-1-yl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(imidazol-1-yl)ethylamine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(imidazol-1-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. It can also interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- [2-(1-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride
- [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Uniqueness
What sets 2-(imidazol-1-yl)ethylamine dihydrochloride apart is its specific substitution pattern on the imidazole ring, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized applications where other imidazole derivatives may not be as effective .
Properties
Molecular Formula |
C6H13Cl2N3 |
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Molecular Weight |
198.09 g/mol |
IUPAC Name |
2-imidazol-1-yl-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-2-4-9-5-3-8-6-9;;/h3,5-7H,2,4H2,1H3;2*1H |
InChI Key |
GMLQHZAUAYFBDL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=CN=C1.Cl.Cl |
Origin of Product |
United States |
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